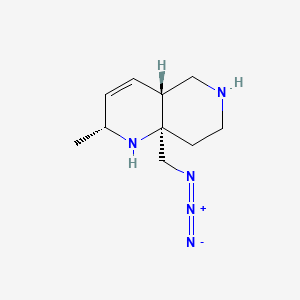![molecular formula C14H8Cl3NO2 B11824562 2-[(2,6-Dichlorophenyl)phenylamino]-2-oxoacetyl Chloride](/img/structure/B11824562.png)
2-[(2,6-Dichlorophenyl)phenylamino]-2-oxoacetyl Chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2,6-Dichlorophenyl)phenylamino]-2-oxoacetyl Chloride is a chemical compound used primarily as an intermediate in the synthesis of various pharmaceuticals. It is known for its role in the production of Keto Diclofenac Sodium Salt, an impurity of Diclofenac, which is a widely used nonsteroidal anti-inflammatory drug (NSAID) and cyclooxygenase (COX) inhibitor .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,6-Dichlorophenyl)phenylamino]-2-oxoacetyl Chloride typically involves the reaction of 2,6-dichloroaniline with phenyl isocyanate to form the corresponding urea derivative. This intermediate is then treated with oxalyl chloride to yield the final product. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent hydrolysis and other side reactions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield. The process also involves stringent quality control measures to ensure the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-[(2,6-Dichlorophenyl)phenylamino]-2-oxoacetyl Chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Hydrolysis: The compound can hydrolyze in the presence of water to form the corresponding acid and hydrochloric acid.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Solvents: Anhydrous solvents such as dichloromethane and tetrahydrofuran are often used to prevent hydrolysis.
Catalysts: Lewis acids like aluminum chloride can be used to facilitate certain reactions.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile used. For example, reaction with an amine would yield an amide, while reaction with an alcohol would produce an ester .
Applications De Recherche Scientifique
2-[(2,6-Dichlorophenyl)phenylamino]-2-oxoacetyl Chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities and interactions with enzymes and receptors.
Medicine: It plays a crucial role in the synthesis of NSAIDs like Diclofenac, which are used to treat pain and inflammation.
Industry: The compound is used in the production of fine chemicals and as a reagent in various industrial processes
Mécanisme D'action
The mechanism of action of 2-[(2,6-Dichlorophenyl)phenylamino]-2-oxoacetyl Chloride is primarily related to its role as an intermediate in the synthesis of Diclofenac. Diclofenac works by inhibiting the cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that mediate inflammation and pain. The addition of chlorine groups in the ortho position of the phenyl ring increases the potency of the compound by locking the ring in maximal torsion .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[(2,6-Dichlorophenyl)amino]benzoic acid: A potential non-steroidal anti-inflammatory drug and an analog of 2-[(2,6-dimethylphenyl)amino]benzoic acid.
Diclofenac: A widely used NSAID with a similar structure and mechanism of action.
Uniqueness
2-[(2,6-Dichlorophenyl)phenylamino]-2-oxoacetyl Chloride is unique due to its specific role as an intermediate in the synthesis of Keto Diclofenac Sodium Salt. Its structure allows for specific interactions with reagents and catalysts, making it a valuable compound in pharmaceutical synthesis .
Propriétés
Formule moléculaire |
C14H8Cl3NO2 |
|---|---|
Poids moléculaire |
328.6 g/mol |
Nom IUPAC |
2-(N-(2,6-dichlorophenyl)anilino)-2-oxoacetyl chloride |
InChI |
InChI=1S/C14H8Cl3NO2/c15-10-7-4-8-11(16)12(10)18(14(20)13(17)19)9-5-2-1-3-6-9/h1-8H |
Clé InChI |
HUCURUDSQLRFDM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N(C2=C(C=CC=C2Cl)Cl)C(=O)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(2R)-N-hydroxy-2-[(4-hydroxyphenyl)sulfonyl-(pyridin-3-ylmethyl)amino]-3-methylbutanamide;hydrochloride](/img/structure/B11824500.png)
![(1R,7S)-1-phenyl-3-azabicyclo[5.1.0]octane-7-carbaldehyde](/img/structure/B11824501.png)




![tert-Butyl (1-(1,1-dioxidobenzo[d]isothiazol-3-yl)piperidin-3-yl)(methyl)carbamate](/img/structure/B11824520.png)



![6-Naphthalen-2-yl-5,6-dihydroimidazo[2,1-b][1,3]thiazole;oxalate](/img/structure/B11824552.png)
